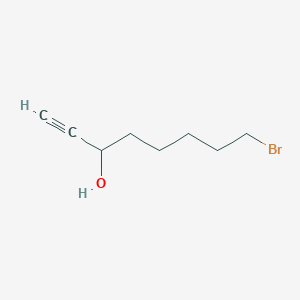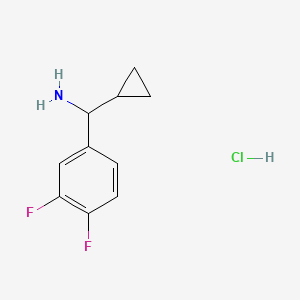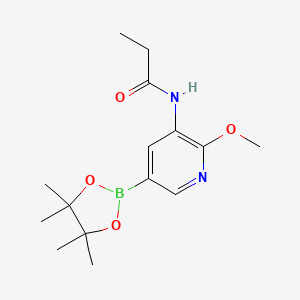
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide
Descripción general
Descripción
The compound “n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide” is an organic intermediate with borate and sulfonamide groups . It’s also known as 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-amine .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It’s often seen as a by-product of the reduction of methyl esters or CO2 with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses .Chemical Reactions Analysis
The compound plays a key role in C-C bond formation, oxidation, and reduction reactions . It’s an important intermediate in organic synthesis and has a wide range of applications in pharmacy and biology .Physical And Chemical Properties Analysis
The compound has a molecular weight of 250.10 g/mol . It’s soluble in most organic solvents . The compound’s molecular electrostatic potential and frontier molecular orbitals have been studied using density functional theory (DFT) to further clarify certain physical and chemical properties .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis Process and Conformational Analysis : The synthesis of boric acid ester intermediates, which include structures similar to n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide, involves a multi-step substitution reaction. These compounds are analyzed using FTIR, NMR spectroscopy, and mass spectrometry. Crystallographic and conformational analyses through X-ray diffraction and DFT studies confirm the molecular structures, revealing consistency between the molecular structures optimized by DFT and those determined by X-ray diffraction (Huang et al., 2021).
Chemical Properties and Analysis
- Molecular Electrostatic Potential and Frontier Molecular Orbitals : Further investigation into the molecular electrostatic potential and frontier molecular orbitals of these compounds, using DFT, sheds light on some of their physicochemical properties (Huang et al., 2021).
Applications in Synthesis of Medically Relevant Compounds
- Synthesis of HSP90 Inhibitors : Compounds containing structures similar to n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide are used in synthesizing isotopically labeled versions of HSP90 inhibitors, which are significant in cancer research. The key intermediates are synthesized from bromopyridine and stable isotope-labeled sodium methoxide, highlighting the compound's utility in complex organic syntheses (Plesescu et al., 2014).
Development of Therapeutic Agents
- Synthesis of Novel Therapeutic Compounds : The structure of n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide is integral in designing and synthesizing novel therapeutic compounds, like pirfenidone structural isosteres, which show potential in treating fibrosis. The synthesis involves arylation of heterocyclic amines under specific conditions, showcasing the compound's relevance in drug development (Abd El Kader et al., 2012).
Role in Prochelator Synthesis
- Synthesis of Prochelators for Oxidative Stress : The compound plays a role in synthesizing prochelators like BSIH and its analogs, which target iron sequestration in cells under oxidative stress. These prochelators release chelators in response to hydrogen peroxide, protecting cells from oxidative damage. The synthesis process and the evaluation of these prochelators' hydrolytic stability and conversion efficiency are significant for developing potential therapeutic agents (Wang & Franz, 2018).
Safety And Hazards
While specific safety and hazard information for this compound isn’t available in the sources, it’s important to handle it with care. It should be stored away from oxidizing agents and ignition sources . Proper protective measures, such as wearing gloves, goggles, and protective clothing, should be taken when handling this compound .
Direcciones Futuras
The compound has potential applications in the construction of stimulus-responsive drug carriers due to its ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism . These drug carriers can not only load anti-cancer drugs, but also deliver insulin and genes .
Propiedades
IUPAC Name |
N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BN2O4/c1-7-12(19)18-11-8-10(9-17-13(11)20-6)16-21-14(2,3)15(4,5)22-16/h8-9H,7H2,1-6H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFUPDLDJPIPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)OC)NC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)propionamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 5-[2-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate](/img/structure/B1405755.png)
![5-(2-Ethoxy-5-[(4-methylpiperazin-1-yl)sulfonyl]phenyl)-1-methyl-3-propyl-6,7-dihydro-1h-pyrazolo[4,3-d]pyrimidine citrate](/img/structure/B1405757.png)
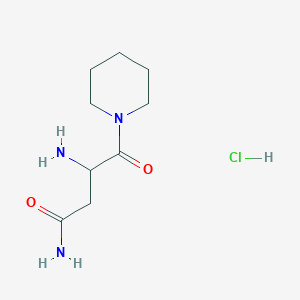
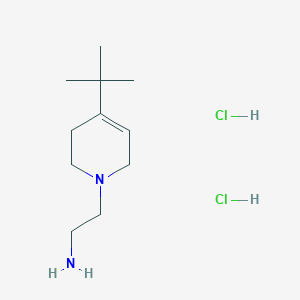
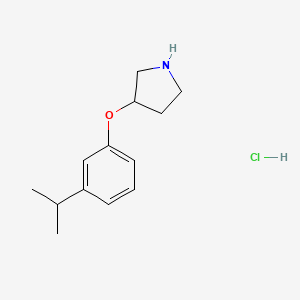
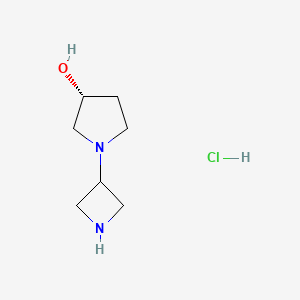
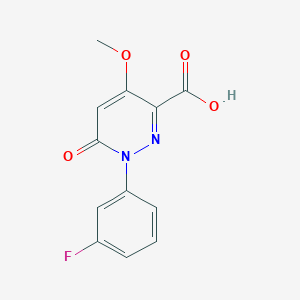
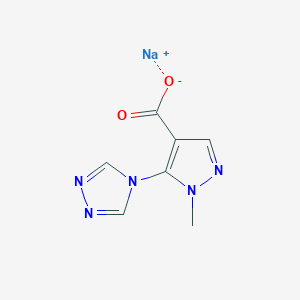
![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)
![3-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1405769.png)
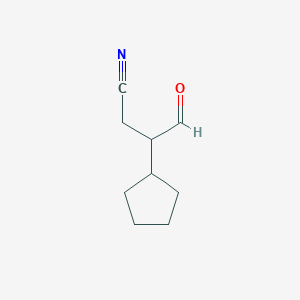
![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)
